An In-depth Technical Guide to Artoindonesianin B: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Artoindonesianin B: Chemical Structure, Properties, and Biological Activity
Introduction
Artoindonesianin B is a naturally occurring prenylated flavone (B191248) that has garnered interest within the scientific community for its notable cytotoxic properties. First isolated from the root of the Indonesian plant Artocarpus champeden, this compound belongs to a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and known biological effects of Artoindonesianin B, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Artoindonesianin B is a complex flavonoid derivative with the molecular formula C₂₆H₂₈O₈ and a molecular weight of 468.5 g/mol .[1] Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance.
Table 1: Physicochemical Properties of Artoindonesianin B
| Property | Value | Source/Method |
| Molecular Formula | C₂₆H₂₈O₈ | PubChem[1] |
| Molecular Weight | 468.5 g/mol | PubChem[1] |
| IUPAC Name | 6-(2-hydroperoxypropan-2-yl)-3,9-dihydroxy-11-methoxy-10-[(E)-3-methylbut-1-enyl]-6,7-dihydrochromeno[3,2-d][1]benzoxepin-8-one | PubChem[1] |
| Appearance | Yellow powder | Hakim et al., 1999 |
| Hydrogen Bond Donors | 3 | Predicted |
| Hydrogen Bond Acceptors | 8 | Predicted |
| Rotatable Bonds | 5 | Predicted |
| Topological Polar Surface Area | 127 Ų | Predicted |
| LogP (o/w) | 4.5 | Predicted |
Spectroscopic Data
The structural elucidation of Artoindonesianin B was primarily based on the following spectroscopic data as reported by Hakim et al. (1999).
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FABMS) of Artoindonesianin B showed a protonated molecular ion peak [M+H]⁺ at m/z 469.1883, which is consistent with the molecular formula C₂₆H₂₈O₈.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm).
Table 2: ¹H and ¹³C NMR Spectral Data of Artoindonesianin B
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 160.7 (s) | |
| 3 | 108.2 (s) | |
| 4 | 182.0 (s) | |
| 4a | 104.9 (s) | |
| 5 | 155.6 (s) | 13.83 (s, OH) |
| 6 | 98.4 (d) | 6.77 (s) |
| 7 | 153.5 (s) | |
| 8 | 93.5 (d) | |
| 8a | 152.9 (s) | |
| 1' | 115.4 (d) | 6.59 (d, 16.0) |
| 2' | 137.9 (d) | 6.71 (d, 16.0) |
| 3' | 121.7 (d) | 2.43 (m) |
| 4' | 25.5 (q) | 1.08 (d, 6.8) |
| 5' | 25.5 (q) | 1.08 (d, 6.8) |
| 6' | 161.8 (s) | |
| 7' | 105.5 (s) | |
| 8' | 160.5 (s) | |
| 9' | 101.4 (s) | |
| 10' | 158.3 (s) | |
| 11' | 83.4 (s) | |
| 12' | 24.3 (q) | 1.30 (s) |
| 13' | 24.3 (q) | 1.45 (s) |
| 14' | 28.1 (t) | 2.63 (dd, 14.0, 4.0) |
| 15' | 40.1 (d) | 4.36 (dd, 14.0, 4.0) |
| OMe | 60.1 (q) | 3.99 (s) |
Biological Activity
Cytotoxicity
Artoindonesianin B has demonstrated significant cytotoxic activity against murine leukemia (P-388) cells. In a study by Hakim et al. (1999), it exhibited an IC₅₀ value of 3.9 μg/mL. This level of activity suggests its potential as a lead compound for the development of novel anticancer agents.
Proposed Signaling Pathway for Cytotoxicity
While the precise molecular mechanism of Artoindonesianin B's cytotoxicity has not been fully elucidated, studies on structurally similar prenylated flavonoids isolated from Artocarpus species suggest that their anticancer effects are often mediated through the induction of apoptosis. It is plausible that Artoindonesianin B shares a similar mechanism of action. A proposed signaling pathway involves the activation of intrinsic and extrinsic apoptotic pathways, potentially through the modulation of key signaling molecules such as caspases and members of the Bcl-2 family. Furthermore, the involvement of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating cell proliferation and apoptosis, is also a likely component of its mechanism.
Experimental Protocols
Isolation of Artoindonesianin B
The following is a generalized protocol for the isolation of Artoindonesianin B from the roots of Artocarpus champeden, based on the methods described by Hakim et al. (1999).
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Extraction:
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Air-dried and powdered roots of Artocarpus champeden are macerated with methanol (B129727) at room temperature for an extended period (e.g., 48-72 hours).
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The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
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Solvent Partitioning:
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The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
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Chromatographic Separation:
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The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography on silica (B1680970) gel.
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The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Purification:
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Fractions containing Artoindonesianin B are combined and further purified by repeated column chromatography or preparative TLC using appropriate solvent systems until a pure compound is obtained.
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The purity of the isolated compound is confirmed by HPLC analysis.
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Cytotoxicity Assay against P-388 Murine Leukemia Cells
The cytotoxic activity of Artoindonesianin B can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Culture:
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P-388 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
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Assay Procedure:
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Cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
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A stock solution of Artoindonesianin B is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with the culture medium to achieve a range of final concentrations.
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The cells are treated with the various concentrations of Artoindonesianin B and incubated for 48 hours. Control wells containing cells treated with DMSO alone are also included.
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After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
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The medium is then carefully removed, and the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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Data Analysis:
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The percentage of cell viability is calculated for each concentration relative to the control.
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The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
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Conclusion
Artoindonesianin B is a prenylated flavone with a well-characterized chemical structure and significant cytotoxic activity against murine leukemia cells. Its interesting biological profile makes it a promising candidate for further investigation in the field of cancer research and drug discovery. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers interested in exploring the therapeutic potential of this natural product. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
